Species Selectivity: Splitomicin Inhibits Yeast Sir2p but Not Human SIRT1
Splitomicin exhibits complete species selectivity, potently inhibiting yeast Sir2p while having no detectable activity against human SIRT1. Freitag et al. (2011) explicitly reported that Splitomicin 'is only a micromolar inhibitor of yeast Sir2 and does not inhibit human subtypes' [1]. This is in direct contrast to Nicotinamide, which inhibits both yeast Sir2p and human SIRT1 (IC₅₀ < 50 µM) [2], and EX-527, which is a potent human SIRT1 inhibitor (IC₅₀ = 38–98 nM) [3].
| Evidence Dimension | Species selectivity (Yeast Sir2p vs. Human SIRT1 inhibition) |
|---|---|
| Target Compound Data | Yeast Sir2p: IC₅₀ = 60 µM; Human SIRT1: No inhibition |
| Comparator Or Baseline | Nicotinamide: Yeast Sir2p IC₅₀ < 50 µM; Human SIRT1 IC₅₀ < 50 µM. EX-527: Human SIRT1 IC₅₀ = 0.038–0.098 µM |
| Quantified Difference | Splitomicin exhibits 0% inhibition of human SIRT1 vs. >50% inhibition by Nicotinamide and EX-527 at comparable concentrations |
| Conditions | In vitro enzymatic assay (yeast extract for Sir2p; recombinant human SIRT1) |
Why This Matters
This species selectivity makes Splitomicin the only viable choice for yeast Sir2p-specific functional studies where confounding effects on human SIRT1 orthologs must be avoided.
- [1] Freitag M, Schemies J, Larsen T, El Gaghlab K, Schulz F, Rumpf T, Jung M, Link A. Synthesis and biological activity of splitomicin analogs targeted at human NAD(+)-dependent histone deacetylases (sirtuins). Bioorg Med Chem. 2011 Jun 15;19(12):3669-77. doi: 10.1016/j.bmc.2011.01.026. PMID: 21315612. View Source
- [2] Bitterman KJ, Anderson RM, Cohen HY, Latorre-Esteves M, Sinclair DA. Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. J Biol Chem. 2002 Nov 22;277(47):45099-107. doi: 10.1074/jbc.M205670200. PMID: 12297502. View Source
- [3] Napper AD, Hixon J, McDonagh T, Keavey K, Pons JF, Barker J, Yau WT, Amouzegh P, Flegg A, Hamelin E, Thomas RJ, Kates M, Jones S, Navia MA, Saunders JO, DiStefano PS, Curtis R. Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. J Med Chem. 2005 Dec 15;48(25):8045-54. doi: 10.1021/jm050522v. PMID: 16335928. View Source
